Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclohexane family, which is known for its diverse applications in various fields of science and industry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a mercury lamp and specific glassware to ensure the proper formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the photochemical reaction conditions. This includes the use of high-intensity light sources and continuous flow reactors to increase the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-3-17-13(16)15-9-14(2,10-15)18-12(15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
BYZHAIWCQOYNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)C |
Origin of Product |
United States |
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